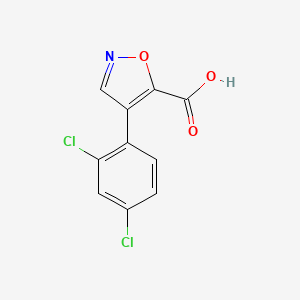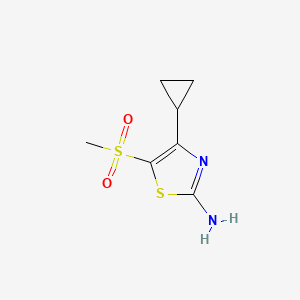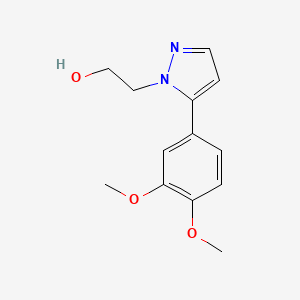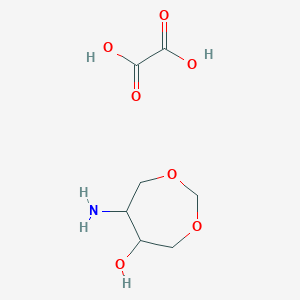
6-Amino-1,3-dioxepan-5-ol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,3-dioxepan-5-ol oxalate is a heterocyclic compound with the molecular formula C7H13NO7 and a molecular weight of 223.18 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.
Preparation Methods
The synthesis of 6-Amino-1,3-dioxepan-5-ol oxalate involves several steps, typically starting with the preparation of the 1,3-dioxepane ring. This can be achieved through the cyclization of appropriate diols and epoxides under acidic or basic conditions. The amino group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .
Chemical Reactions Analysis
6-Amino-1,3-dioxepan-5-ol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Scientific Research Applications
6-Amino-1,3-dioxepan-5-ol oxalate is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dioxepan-5-ol oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include nucleophilic attack by the amino group on electrophilic centers within the target molecules .
Comparison with Similar Compounds
6-Amino-1,3-dioxepan-5-ol oxalate can be compared with other similar compounds, such as:
6-Amino-1,3-dioxane-5-ol oxalate: Similar structure but with a different ring size.
6-Amino-1,3-dioxepan-5-one oxalate: Contains a ketone group instead of a hydroxyl group.
6-Amino-1,3-dioxepan-5-ol acetate: Similar structure but with an acetate group instead of an oxalate group. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1956380-05-4 |
|---|---|
Molecular Formula |
C7H13NO7 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
6-amino-1,3-dioxepan-5-ol;oxalic acid |
InChI |
InChI=1S/C5H11NO3.C2H2O4/c6-4-1-8-3-9-2-5(4)7;3-1(4)2(5)6/h4-5,7H,1-3,6H2;(H,3,4)(H,5,6) |
InChI Key |
LOFSCZMHWPCFFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(COCO1)O)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


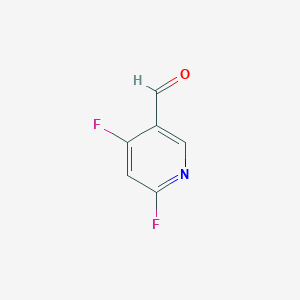
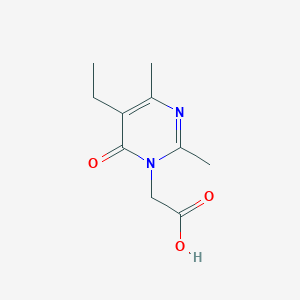
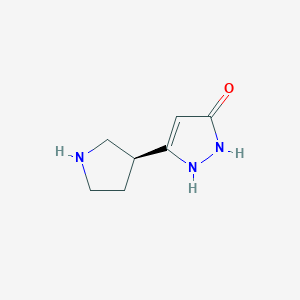
![2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054913.png)
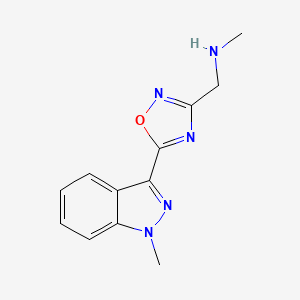
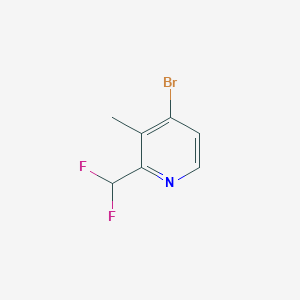
![1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15054931.png)
![6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)
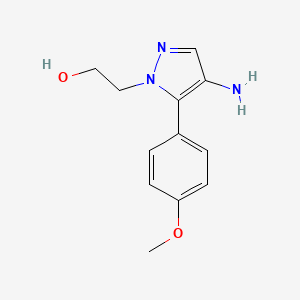
![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B15054950.png)
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)
